molecular formula C8H16N2O3S B11749994 (1-Acetylpiperidin-4-yl)methanesulfonamide

(1-Acetylpiperidin-4-yl)methanesulfonamide

Cat. No.: B11749994
M. Wt: 220.29 g/mol
InChI Key: AWWAUDGZBVLAHK-UHFFFAOYSA-N
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Description

(1-Acetylpiperidin-4-yl)methanesulfonamide is a chemical compound with the molecular formula C8H16N2O3S and a molecular weight of 220.29 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of (1-Acetylpiperidin-4-yl)methanesulfonamide typically involves the reaction of piperidine derivatives with acetylating agents and methanesulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

(1-Acetylpiperidin-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Scientific Research Applications

(1-Acetylpiperidin-4-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Acetylpiperidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

(1-Acetylpiperidin-4-yl)methanesulfonamide can be compared with other similar compounds such as:

    4-Piperidinemethanesulfonamide: This compound shares a similar structure but lacks the acetyl group.

    N-Acetylpiperidine: This compound has an acetyl group but does not contain the methanesulfonamide moiety.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

(1-acetylpiperidin-4-yl)methanesulfonamide

InChI

InChI=1S/C8H16N2O3S/c1-7(11)10-4-2-8(3-5-10)6-14(9,12)13/h8H,2-6H2,1H3,(H2,9,12,13)

InChI Key

AWWAUDGZBVLAHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)CS(=O)(=O)N

Origin of Product

United States

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